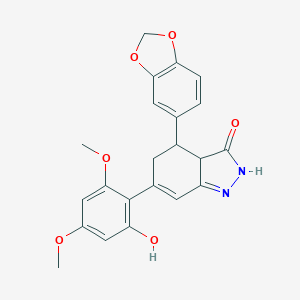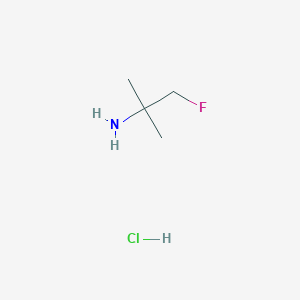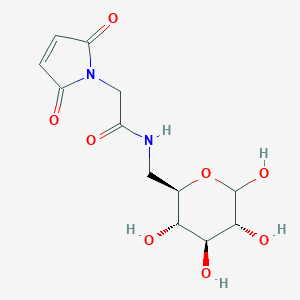
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone, also known as AG-1478, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival. The specificity of this compound for EGFR has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and sensitize cells to chemotherapy and radiation therapy. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. However, the efficacy of this compound can vary depending on the type of cancer and the genetic background of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has several advantages as a tool compound for cancer research. It is a selective inhibitor of EGFR, which allows for the specific targeting of the receptor without affecting other signaling pathways. It is also a reversible inhibitor, which allows for the modulation of EGFR activity in a dose-dependent manner. However, this compound has some limitations in lab experiments. It has a short half-life and low solubility, which can affect its pharmacokinetics and bioavailability. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has opened up new avenues for cancer research, and several future directions can be explored. One potential direction is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors, which can improve patient selection and treatment outcomes. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies can be explored to enhance their anti-cancer effects. Overall, this compound has provided valuable insights into the role of EGFR in cancer, and its future applications can have significant implications for cancer treatment and management.
Méthodes De Synthèse
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can be synthesized through a multi-step process starting with 2,3,4,5-tetrahydro-1H-indazole-3-carboxylic acid. The synthesis involves several chemical reactions, including esterification, reduction, and cyclization, resulting in the final product of this compound. The purity of the compound can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. Therefore, this compound has been used as a tool compound to study the role of EGFR in cancer development and progression.
Propriétés
Numéro CAS |
111570-63-9 |
|---|---|
Formule moléculaire |
C22H20N2O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-6-(2-hydroxy-4,6-dimethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one |
InChI |
InChI=1S/C22H20N2O6/c1-27-13-8-16(25)20(19(9-13)28-2)12-5-14(21-15(6-12)23-24-22(21)26)11-3-4-17-18(7-11)30-10-29-17/h3-4,6-9,14,21,25H,5,10H2,1-2H3,(H,24,26) |
Clé InChI |
VTJFDXQOHBMFHN-NDENLUEZSA-N |
SMILES isomérique |
COC1=CC(=O)/C(=C/2\CC(C3C(=C2)NNC3=O)C4=CC5=C(C=C4)OCO5)/C(=C1)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
Synonymes |
(6E)-4-benzo[1,3]dioxol-5-yl-6-(2,4-dimethoxy-6-oxo-1-cyclohexa-2,4-di enylidene)-2,3a,4,5-tetrahydro-1H-indazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)


![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)




